molecular formula C14H11N3O B5924840 3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-ol

3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-ol

Cat. No.: B5924840
M. Wt: 237.26 g/mol
InChI Key: RUXQWQZNNOTFEI-UHFFFAOYSA-N
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Description

3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-ol is a synthetic small molecule featuring the 1,2,4-triazole pharmacophore, a privileged scaffold in medicinal chemistry known for its significant interaction with diverse biological targets . The 1,2,4-triazole core is a stable, nitrogen-containing heterocycle that acts as a bioisostere for amide, ester, and carboxylic acid groups, contributing to favorable physicochemical properties and enhancing the compound's potential for drug discovery applications . Compounds containing the 1,2,4-triazole moiety have demonstrated a wide spectrum of pharmacological activities in scientific research, including notable anticonvulsant and anxiolytic effects . Recent studies on structurally related triazole derivatives have shown that their mechanism of action frequently involves the modulation of the GABAergic system, particularly through binding to the benzodiazepine site of the GABAA receptor, leading to increased GABA content in the brain and exhibiting potent activity in maximal electroshock (MES) and pentylenetetrazole (scPTZ) seizure models . Beyond neuroscience, this compound is of high interest for developing novel antifungal agents, as the triazole ring is a key structural component of commercial drugs like fluconazole and itraconazole, which inhibit fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . The biphenyl-triazole structure also provides a versatile platform for further chemical functionalization, making it a valuable intermediate in synthesizing more complex hybrid molecules for probing biological pathways or optimizing activity against specific targets in hit-to-lead campaigns . This product is intended for research purposes only in laboratory settings and is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(1,2,4-triazol-4-yl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-6-4-11(5-7-14)12-2-1-3-13(8-12)17-9-15-16-10-17/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQWQZNNOTFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 4h 1,2,4 Triazol 4 Yl Biphenyl 4 Ol

Precursor Synthesis and Functional Group Interconversions Leading to the Biphenyl (B1667301) Core

The construction of the biphenyl core is a critical first step. This typically involves the strategic coupling of two appropriately functionalized benzene (B151609) rings. The presence of a hydroxyl group on one ring and the point of attachment for the triazole on the other necessitates careful planning to ensure correct regiochemistry and to manage functional group compatibility throughout the synthesis.

Strategies for Orthogonal Functionalization of Biphenyl Substrates

Achieving specific substitution patterns on a biphenyl skeleton, such as the 3',4-disubstitution required for the target molecule, demands precise control over reactivity. Orthogonal functionalization, where different positions on the rings can be modified independently, is key. One powerful modern strategy is the use of directing groups in C-H activation reactions.

For instance, a nitrile group can direct the functionalization of the meta-C-H bond of a biaryl compound. nih.gov This approach allows for the introduction of various functionalities, including olefins, acetoxy groups, and halogens, at a position remote from the directing group. nih.gov In the context of synthesizing the target precursor, a directing group could be placed on one ring to facilitate the introduction of a functional group handle at the desired meta-position on the other ring. This handle could then be converted into the triazole linkage point. Computational studies using Density Functional Theory (DFT) have shown that these reactions can proceed through a ligand-containing Pd-Ag heterodimeric transition state, which governs the meta-selectivity. nih.gov

Synthesis of Halogenated Biphenyl Intermediates for Cross-Coupling Reactions

Halogenated biphenyls are crucial and versatile intermediates in organic synthesis, serving as primary substrates for a wide range of cross-coupling reactions to form C-C or C-heteroatom bonds. The Suzuki-Miyaura coupling is a preeminent method for constructing the biphenyl skeleton itself, typically by reacting an aryl halide with an arylboronic acid or ester. gre.ac.ukrsc.org

To synthesize a precursor for 3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-ol, one could envision a Suzuki coupling between a protected 4-hydroxyphenylboronic acid and a 1-bromo-3-iodobenzene. The resulting 3'-iodo-4'-hydroxybiphenyl (with the hydroxyl group protected) would be a suitable halogenated intermediate for subsequent N-arylation with 1,2,4-triazole (B32235). The synthesis of a variety of fluorinated biphenyl derivatives has been achieved with good yields via Suzuki coupling in aqueous solvents at room temperature, demonstrating the reaction's broad functional group tolerance. researchgate.net One-pot procedures combining Suzuki coupling with other transformations, such as Wittig olefination, have also been developed to create complex biphenyl derivatives efficiently. mdpi.com

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions used to form biphenyl cores, highlighting the versatility of the method.

Aryl Halide SubstrateBoronic Acid/Ester PartnerCatalyst SystemBaseSolventYield (%)Reference
Aryl BromidesArylboronic AcidPd(PPh₃)₄ / NBu₄BrK₂CO₃Toluene (B28343)/H₂O/EtOH>70 nih.gov
4-Chlorobenzoic acidSodium tetraphenylboratePdCl₂NaOHDMA/H₂O92 rsc.org
2-HalogenopyridinesPhenylboronic AcidPd(OAc)₂K₂CO₃iPrOH/H₂O52-99 rsc.org
Aryl ChloridesPhenylboronic AcidPd(OAc)₂ / L2NaOBu-tDioxane~92 researchgate.net
4-Bromobenzaldehyde4-Formylphenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃DME/H₂O mdpi.com
L2 = 1-Benzyl-4-(2,6-dimethoxyphenyl)-lH-1,2,3-triazole

Triazole Ring Formation Chemistry and Regioselectivity Considerations

The 1,2,4-triazole ring is a common heterocycle in pharmaceuticals and functional materials. Its synthesis can be achieved through various cyclization strategies, with control over the substitution pattern (regioselectivity) being a critical consideration.

Cycloaddition Reactions for 1,2,4-Triazole Ring System Construction

[3+2] cycloaddition reactions are among the most powerful methods for constructing five-membered heterocyclic rings like 1,2,4-triazoles. researchgate.netacgpubs.org These reactions involve the combination of a three-atom component with a two-atom component. A common approach involves the reaction of nitrile imines, generated in situ from hydrazonoyl chlorides, with a dipolarophile containing a C≡N triple bond. researchgate.netresearchgate.net

Alternative and innovative methods have been developed. A photochemical approach enables a three-component reaction between azodicarboxylates, diazoalkanes, and an organic nitrile solvent. rsc.org Blue LED irradiation triggers the formation of a triplet species from the azodicarboxylate, which reacts with the diazoalkane to form an azomethine ylide. This ylide then undergoes a dipolar cycloaddition with the nitrile to yield the 1,2,4-triazole ring. This method has a broad substrate scope and can be scaled up using flow chemistry. rsc.org Multicomponent reactions offer another efficient route, such as a process that prepares 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, or pyrimidines in a single reactor. acs.org

The following table presents examples of different cycloaddition strategies for the synthesis of 1,2,4-triazole derivatives.

Reaction TypeReactantsConditionsProduct TypeYield (%)Reference
1,3-Dipolar CycloadditionHydrazonoyl hydrochlorides + CarbodiimidesTriethylamine (base)5-Amino-1,2,4-triazolesGood researchgate.net
1,3-Dipolar CycloadditionNitrile imines + CF₃CNIn situ generation5-Trifluoromethyl-1,2,4-triazoles researchgate.net
Photochemical [3+2] CycloadditionAryldiazoesters + Nitriles + AzodicarboxylatesBlue LEDs, room temp.Substituted 1,2,4-triazoles87-95 rsc.org
Metal-free [3+2] CycloadditionAryl diazonium salts + Azalactones1,3,5-Trisubstituted-1,2,4-triazolesHigh frontiersin.org
Copper-catalyzed CycloadditionPhenyl acetylene (B1199291) + Aromatic azidesCuSO₄, Sodium ascorbate1,4-Disubstituted-1,2,3-triazoles65-88 acs.org
Note: This example forms the 1,2,3-triazole isomer but illustrates the powerful CuAAC "click chemistry" cycloaddition approach.

Investigation of Reaction Mechanism and Stereochemical Outcomes in Triazole Annulation

The mechanism of triazole formation dictates the regiochemistry and stereochemistry of the final product. In cycloadditions involving unsymmetrical reagents, multiple isomers can potentially form. For example, the reaction between aryl diazonium salts and isocyanides can yield either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the catalyst used; a silver(I) catalyst selectively produces the 1,3-isomer, while a copper catalyst favors the 1,5-isomer. nih.gov

Beyond regioselectivity, stereochemistry can be a critical factor, especially when chiral centers or axial chirality are present. A notable development is the atroposelective synthesis of N-aryl 1,2,4-triazoles. acs.org This was achieved through a cyclodehydration reaction catalyzed by a chiral phosphoric acid. This method produces axially chiral triazoles with high enantiomeric ratios, which could be further enhanced by recrystallization. Mechanistic studies indicated that the reaction proceeds through a common intermediate that can lead to the desired triazole or a different heterocyclic product (an oxadiazole), depending on the steric and electronic properties of the substrates. acs.org The high rotational stability of the resulting atropisomeric triazoles was confirmed by heating an enantiopure sample, which showed no loss of enantiomeric enrichment. acs.org

Cross-Coupling Approaches for Biphenyl-Triazole Linkage Formation

The final key step in synthesizing this compound is the formation of the C-N bond between the N4 nitrogen of the triazole ring and the C3' position of the biphenyl core. This transformation is typically accomplished via N-arylation cross-coupling reactions.

Catalytic methods, such as the Ullmann condensation and the Buchwald-Hartwig amination, are the most common strategies. These reactions involve coupling an aryl halide (or triflate) with an N-H containing heterocycle. Copper-catalyzed Ullmann-type reactions are frequently used for the N-arylation of azoles, including 1,2,4-triazole. researchgate.net These reactions can be performed with aryl iodides or bromides, often requiring a ligand to facilitate the catalytic cycle. However, ligand-less systems using copper oxide nanoparticles have also been developed. researchgate.net More recently, metal-free, visible-light-assisted photocatalytic methods have emerged as a greener alternative for C-N coupling of heterocyclic compounds with aryl halides. researchgate.net

For the target molecule, this step would involve reacting a 3'-halogenated biphenyl-4-ol precursor (with the phenol (B47542) group likely protected, for example, as a methoxy (B1213986) or silyl (B83357) ether) with 4H-1,2,4-triazole in the presence of a suitable catalyst system. The choice of catalyst, base, solvent, and temperature is critical for achieving high yields.

The table below summarizes various catalytic systems employed for the N-arylation of 1,2,4-triazole.

Aryl HalideCatalystLigandBaseConditionsYieldReference
Aryl Iodide/BromideCuMultidentate donor ligand researchgate.net
Aryl IodideCuO nanoparticlesLigand-freeDMFHigh researchgate.net
Aryl HalidesImBAFPcMetal-free (photocatalyst)5W LED, ambient temp.Good researchgate.net
Aryl ChloridesPalladiumTriazole-based monophosphinesExcellent acs.org
ImBAFPc = Imidazolium based Brønsted acid functionalized porphyrin

Following the successful coupling, a final deprotection step, such as cleaving a methoxy ether with BBr₃ or removing a silyl protecting group with fluoride, would reveal the phenol moiety to yield the final product, this compound.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The construction of the core biphenyl structure of this compound is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for creating carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing unsymmetrical biaryl compounds. gre.ac.uk The general strategy involves the coupling of an arylboronic acid or its corresponding ester with an aryl halide or triflate.

For the synthesis of the target molecule, two primary retrosynthetic pathways can be envisioned. The first involves the coupling of (3-(4H-1,2,4-triazol-4-yl)phenyl)boronic acid with 4-bromophenol (B116583) (or a protected version thereof). The second, and often more common, approach involves the reaction between a 3-halo-N-phenyl-1,2,4-triazole derivative and (4-hydroxyphenyl)boronic acid. The selection of the specific coupling partners is often dictated by the commercial availability and stability of the starting materials.

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand, are commonly employed. rsc.org The base is crucial for the activation of the boronic acid and is typically an inorganic carbonate or phosphate (B84403), such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The solvent system is often a biphasic mixture of an organic solvent like toluene, dioxane, or dimethoxyethane (DME) with water to facilitate the dissolution of the inorganic base. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

Aryl HalideBoronic Acid/EsterCatalystBaseSolventTemperature (°C)Yield (%)Reference
Substituted BromobenzeneSubstituted Phenylboronic AcidPd(OH)₂K₃PO₄Ethanol65Good to Excellent nih.gov
4-Bromobenzoic acid derivative4-(N,N-diphenylamino)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/EtOH130Excellent mdpi.com
2-Bromo-5-nitropyridine(Bromomethyl)phenylboronic acid pinacol (B44631) esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80~90 gre.ac.uk

Buchwald-Hartwig Amination Variants for C-N Bond Formation

The formation of the crucial C-N bond between the biphenyl scaffold and the 1,2,4-triazole ring can be accomplished using Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org In the context of synthesizing this compound, this reaction would typically involve the coupling of a 3'-halobiphenyl-4-ol intermediate with 4H-1,2,4-triazole.

A significant challenge in the N-arylation of azoles like 1,2,4-triazole is their potential to act as multidentate ligands, which can lead to catalyst inhibition. rsc.org The development of specialized catalyst systems has been instrumental in overcoming this issue. Modern Buchwald-Hartwig protocols often utilize bulky, electron-rich phosphine ligands such as Xantphos or Josiphos, or N-heterocyclic carbene (NHC) ligands. rsc.org The choice of base is also critical, with weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) often being preferred to avoid undesired side reactions.

An alternative approach involves reversing the roles of the coupling partners, where a triazole-substituted aryl halide is coupled with an amine. However, for the synthesis of N-aryl triazoles, the direct coupling of the triazole heterocycle with an aryl halide is more common. Research on the arylation of C-amino-1,2,4-triazoles has shown that selective N-arylation can be achieved with high yields using specialized palladium complexes with bulky NHC ligands. rsc.org While the target molecule is not a C-amino triazole, the principles regarding catalyst selection are transferable.

Table 2: Conditions for Buchwald-Hartwig N-Arylation of Triazoles and Related Heterocycles

Aryl HalideAmine/AzoleCatalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Yield (%)Reference
Aryl Chloride/Bromide3(5)-Amino-1,2,4-triazolePd Complex / IPrOMe (NHC ligand)Not specifiedNot specifiedNot specifiedGood to Excellent rsc.org
(Het)aryl Halide5-Amino-1,2,3-triazole[(THP-Dipp)Pd(cinn)Cl]NaOtBu1,4-Dioxane120High nih.govmdpi.com
Aryl HalidePrimary AminePd(OAc)₂ / BINAP or DPPFNaOt*BuToluene~100High wikipedia.org

Optimization of Reaction Conditions and Yield Enhancement for Academic Scale Synthesis

For the academic scale synthesis of this compound, the optimization of reaction conditions is paramount to maximize yields and purity while minimizing reaction times and the need for extensive purification. This process typically involves the systematic variation of several key parameters.

For the Suzuki-Miyaura coupling step, catalyst loading can often be reduced without a significant drop in yield, which is economically and environmentally beneficial. Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(o-tol)₃, or more specialized biarylphosphines) can have a dramatic impact on the reaction's efficiency. The choice of base and solvent is also critical; for instance, using a stronger base like K₃PO₄ can sometimes accelerate the reaction compared to K₂CO₃.

In the Buchwald-Hartwig amination step, ligand selection is arguably the most critical factor. The development of "generations" of ligands has broadened the scope and improved the efficiency of this reaction. wikipedia.org For a potentially challenging substrate like 1,2,4-triazole, screening a panel of ligands, including those from different classes (e.g., ferrocenyl-based, biaryl-based, NHC-based), is a common strategy to identify the optimal system. Temperature and reaction time are also key variables; while higher temperatures can increase reaction rates, they can also lead to decomposition of sensitive starting materials or products. Microwave-assisted synthesis has emerged as a powerful tool for rapidly optimizing these parameters and often leads to significantly reduced reaction times and improved yields. gre.ac.ukmdpi.com

Exploration of Sustainable Synthetic Pathways and Green Chemistry Principles in Compound Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including N-heterocyclic compounds. nih.govresearchgate.net The goal is to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of this compound, several green chemistry strategies can be explored. One key area is the choice of solvent. Traditional solvents for cross-coupling reactions, such as toluene and dioxane, are petrochemically derived and have associated health and environmental risks. The use of more benign alternatives like ethanol, water, or polyethylene (B3416737) glycol (PEG) is highly desirable. nih.govmdpi.com In some cases, reactions can be performed under solvent-free conditions, for example, using a high-speed ball milling (mechanochemistry) approach, which can lead to high reaction rates and minimal waste. unigoa.ac.in

Another important principle is atom economy. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. While cross-coupling reactions are powerful, they are not inherently atom-economical due to the formation of stoichiometric byproducts. However, their high efficiency and selectivity often outweigh this drawback. The use of catalytic systems, a cornerstone of both Suzuki-Miyaura and Buchwald-Hartwig reactions, is itself a fundamental principle of green chemistry. Further improvements can be made by developing recyclable catalysts or using very low catalyst loadings.

Energy efficiency can be enhanced through the use of microwave irradiation, which can dramatically shorten reaction times from hours to minutes. nih.govrasayanjournal.co.in This not only saves energy but also can lead to cleaner reactions with fewer side products. The development of one-pot procedures, where sequential reactions are carried out in the same reaction vessel without intermediate purification steps, can also contribute to a greener synthesis by reducing solvent usage and waste generation.

Structural Elucidation and Conformational Analysis of 3 4h 1,2,4 Triazol 4 Yl Biphenyl 4 Ol Via Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Tautomerism Studies

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. For 3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms the connectivity of the biphenyl (B1667301) and triazole rings, and offers insights into the molecule's conformational preferences and potential tautomeric equilibria. The 4H-1,2,4-triazole moiety is one of two common tautomeric forms, the other being the 1H-1,2,4-triazole. Spectroscopic analysis is crucial in identifying the predominant tautomer in a given environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-hydroxyphenyl ring, the 1,3-disubstituted phenyl ring, and the 1,2,4-triazole (B32235) ring. The protons on the 4-hydroxyphenyl ring (H-2', H-6' and H-3', H-5') would likely appear as two distinct doublets, characteristic of a para-substituted aromatic system. The protons on the 1,3-disubstituted ring (H-2, H-4, H-5, H-6) would present a more complex splitting pattern. The two protons of the triazole ring (H-3'', H-5'') are anticipated to appear as a singlet in the downfield region of the spectrum. The phenolic hydroxyl proton would likely be observed as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the biphenyl system are influenced by the hydroxyl and triazolyl substituents. The carbon atoms of the triazole ring are expected at characteristic downfield shifts.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
1-140.5-
2~7.8~125.0s
3-~138.0-
4~7.6~126.5d
5~7.5~130.0t
6~7.7~127.0d
1'-~131.0-
2'/6'~7.5~128.5d
3'/5'~6.9~116.0d
4'-~157.0-
3''/5''~8.5~145.0s
4'-OH~9.5-br s

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the phenyl rings, for instance, between H-4 and H-5, and between H-5 and H-6 on the 1,3-disubstituted ring, as well as between H-2'/H-6' and H-3'/H-5' on the 4-hydroxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~8.5 ppm would show a correlation to the triazole carbon signal at ~145.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (²JCH and ³JCH), which is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would be expected between the triazole protons (H-3''/5'') and the carbon atom of the biphenyl ring to which the triazole is attached (C-3). Correlations between the protons of one phenyl ring and the carbons of the other would confirm the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This can be used to determine the preferred conformation of the molecule in solution, particularly the dihedral angle between the two phenyl rings of the biphenyl moiety. Cross-peaks between protons on the different rings would indicate a twisted conformation where these protons are in close spatial proximity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment. The spectra are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman.

For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=N and C-N stretching vibrations of the triazole ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) would likely be observed around 1200-1260 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch (phenolic)~3400 (broad)Weak
Aromatic C-H stretch3100-3000Strong
C=N stretch (triazole)~1610Moderate
Aromatic C=C stretch1600-1450Strong
C-N stretch (triazole)~1380Moderate
C-O stretch (phenolic)~1250Weak
Aromatic C-H out-of-plane bend900-675Moderate

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺•). The fragmentation of this molecule would likely proceed through several pathways. Cleavage of the bond between the biphenyl system and the triazole ring could lead to fragments corresponding to the [biphenyl-4-ol]⁺• and [1,2,4-triazol-4-yl]⁺• ions. The triazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN. The biphenyl moiety can undergo fragmentation through the loss of CO from the phenolic ring.

Plausible Fragmentation Pathways for this compound in EI-MS

m/zProposed Fragment IonProposed Neutral Loss
[M]⁺•[C₁₄H₁₀N₄O]⁺•-
[M - 28]⁺•[C₁₄H₁₀N₂O]⁺•N₂
[M - 27]⁺•[C₁₃H₉N₃O]⁺•HCN
170[C₁₂H₁₀O]⁺•C₂N₄
141[C₁₁H₉]⁺CO, C₂N₄
69[C₂H₃N₃]⁺•C₁₂H₇O

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. A key conformational feature that would be determined is the dihedral angle between the two phenyl rings of the biphenyl moiety, which is influenced by steric and electronic effects, as well as crystal packing forces.

The presence of a phenolic hydroxyl group (a hydrogen bond donor) and the nitrogen atoms of the triazole ring (hydrogen bond acceptors) suggests that hydrogen bonding will play a significant role in the crystal packing of this compound. It is likely that intermolecular O-H···N hydrogen bonds will be formed between the hydroxyl group of one molecule and a nitrogen atom of the triazole ring of a neighboring molecule. These interactions could lead to the formation of various supramolecular motifs, such as chains, ribbons, or sheets. acs.orguaz.edu.mxrsc.org

Conformational Analysis in the Crystalline State and Torsional Angle Characterization

The conformational preferences of biphenyl-triazole derivatives in the solid state are primarily determined through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed characterization of bond lengths, bond angles, and, crucially, torsional angles that define the molecule's three-dimensional shape.

For a molecule like this compound, a key structural parameter is the torsional angle (or dihedral angle) between the two phenyl rings of the biphenyl moiety. This angle is influenced by a balance of electronic effects (conjugation, which favors planarity) and steric hindrance between adjacent atoms. In the gas phase, biphenyl itself has a torsional angle of approximately 44.4°. utah.edu However, in the crystalline state, packing forces can significantly influence this angle, often leading to a more planar conformation. utah.edu

The substitution pattern on the biphenyl rings, including the presence of the 4H-1,2,4-triazol-4-yl group at the 3' position and the hydroxyl group at the 4-position, would be expected to play a significant role in the preferred conformation. The triazole ring itself is planar, but its orientation relative to the phenyl ring to which it is attached is also of interest. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the triazole ring, would be critical in dictating the crystal packing arrangement. researchgate.net

While specific data for the target compound is unavailable, the table below illustrates typical torsional angles observed in substituted biphenyl derivatives, providing a context for the type of data that would be obtained from an X-ray crystallographic study.

Compound ClassSubstituent PatternTypical Torsional Angle (°) in Crystalline State
Unsubstituted BiphenylNone~0 (planar) to ~40
Ortho-substituted BiphenylsHalogens, Alkyl groupsCan be significantly larger than 45° due to steric hindrance
Biphenyls with Donor-Acceptor Groupse.g., Methoxy (B1213986) and AcetylCan be nearly coplanar to maximize conjugation
Poly-substituted BiphenylsMultiple substituentsHighly dependent on the specific substitution pattern and crystal packing

This table is illustrative and based on general findings for substituted biphenyls. utah.eduresearchgate.netwestmont.edu The actual torsional angle for this compound would need to be determined experimentally.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research (if applicable to chiral derivatives)

The parent molecule, this compound, is not chiral. However, if chiral derivatives were to be synthesized, for instance, through the introduction of a stereocenter or by inducing atropisomerism (chirality arising from hindered rotation about a single bond), then chiroptical spectroscopy, particularly circular dichroism (CD), would be an invaluable tool for their stereochemical analysis.

Atropisomerism is a known phenomenon in substituted biphenyls where bulky ortho-substituents restrict free rotation around the central carbon-carbon single bond, leading to stable, non-superimposable enantiomers. While the substitution pattern of the target compound does not inherently lead to atropisomerism, appropriate derivatization could introduce this feature.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. For chiral triazole derivatives, the electronic transitions of the aromatic rings (biphenyl and triazole) would act as chromophores. nih.gov The sign and intensity of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the enantiomers, often by comparison with theoretical calculations (e.g., using density functional theory, DFT). nih.gov

Recent studies have highlighted the use of CD spectroscopy for the high-throughput determination of enantiomeric excess in atroposelective synthesis of aryl triazoles. rsc.org Furthermore, the coupling of transition dipoles between proximal chromophores, known as exciton-coupled circular dichroism (ECCD), can provide detailed information about the conformation and absolute configuration of chiral molecules in solution. rsc.org Therefore, should chiral derivatives of this compound be developed, CD spectroscopy would be a critical technique for their stereochemical elucidation.

Computational and Theoretical Investigations into this compound: A Review of Publicly Available Scientific Literature

The search encompassed queries for Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling specifically for this compound. The performed searches did not yield any dedicated research that would allow for a detailed discussion on the following topics as requested:

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 3 4h 1,2,4 Triazol 4 Yl Biphenyl 4 Ol

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Mechanistic Hypotheses Generation (excluding clinical correlations)

While the broader class of 1,2,4-triazole (B32235) and biphenyl (B1667301) derivatives has been the subject of numerous computational studies, the specific compound of interest, 3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-ol, does not appear to have been individually investigated in the available literature. Therefore, no data tables or detailed research findings can be provided for the outlined sections.

It is important to note that the absence of published data does not necessarily indicate a lack of scientific interest but may reflect the novelty of the compound or a focus of research in areas not covered by this inquiry. Further primary research would be required to generate the specific computational and theoretical data requested for this compound.

Descriptor Calculation and Feature Selection for Ligand-Based Design

In the realm of ligand-based drug design, the generation of molecular descriptors is a critical first step. For a molecule like this compound, a range of descriptors including electronic, steric, hydrophobic, and topological parameters would be calculated. These descriptors are essential for building Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies on 1,2,4-triazole derivatives have successfully employed 2D-QSAR models to correlate molecular structures with biological activities, such as anticancer properties. physchemres.org For instance, in a study on anti-pancreatic cancer activity of 1,2,4-triazole derivatives, descriptors were selected using Principal Component Analysis (PCA) to build Multiple Linear Regression (MLR) and Multiple Non-linear Regression (MNLR) models. physchemres.org The statistical quality of these models, indicated by high cross-validation coefficients (Q²), demonstrates their predictive power. physchemres.org For a series of 1,2,3-triazole derivatives, QSAR models have been used to predict cytotoxic activities against various cancer cell lines, achieving acceptable predictive performance. nih.gov

For this compound, key descriptors would likely include:

Electronic Descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges. The polar nature of the triazole ring and the hydroxyl group would significantly influence these properties. irjweb.com

Steric Descriptors: Molecular weight, molar refractivity, and van der Waals volume. The biphenyl group contributes significantly to the steric bulk of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which is crucial for predicting the compound's behavior in biological systems. The biphenyl moiety is hydrophobic, while the triazole and hydroxyl groups are hydrophilic.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Feature selection techniques like PCA are vital to identify the most relevant descriptors from a large pool, thus avoiding overfitting in QSAR models. physchemres.org

Development of Predictive Models for Mechanistic Biological Interactions

Predictive models, particularly QSAR models, are instrumental in understanding the mechanistic basis of a compound's biological interactions without making direct claims of efficacy. These models mathematically link a compound's structural features to its biological activity.

For compounds containing the 1,2,4-triazole scaffold, QSAR models have been developed to predict various activities. For example, a study on 1,2,4-triazole derivatives with a 2-bromo-5-methoxyphenyl fragment used QSAR to predict toxicity (LD50), revealing that the introduction of larger aromatic radicals tends to increase safety. zsmu.edu.ua Another study on 1,2,4-triazole Schiff bases used a 3D-QSAR pharmacophore model to understand their inhibitory activity against the COX-2 enzyme, highlighting the importance of the triazole and other moieties for activity. nih.gov

Docking Studies and Molecular Mechanics Simulations for Ligand-Target Recognition

Molecular docking and molecular mechanics simulations are powerful tools to predict how a ligand like this compound might bind to a biological target, such as an enzyme active site or a receptor pocket.

Binding Mode Prediction and Interaction Energy Analysis

Docking studies on structurally related biphenyl-triazole compounds have provided valuable insights into their binding modes. For example, in the design of P2Y14 receptor antagonists, docking and molecular dynamics (MD) simulations suggested that a triazole scaffold could form stabilizing interactions within the receptor binding pocket. acs.org Similarly, docking studies of 1,2,3-triazole derivatives as potential 17β-HSD1 inhibitors showed that the triazole ring can form strong hydrogen bonds with key amino acid residues like Lys195, Ser142, and Tyr155. uaz.edu.mxacs.org

For this compound, a hypothetical docking study would likely predict that:

The hydroxyl group on the biphenyl ring acts as a hydrogen bond donor.

The nitrogen atoms of the 4H-1,2,4-triazole ring act as hydrogen bond acceptors. irjweb.com

The biphenyl system engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket.

The interaction energy, calculated after docking, provides an estimate of the binding affinity. Studies on biphenyl-triazole derivatives have shown a correlation between more negative interaction energies and better binding. nih.gov However, it's important to note that high binding affinity does not always directly translate to high biological activity. acs.org

Table 1: Predicted Interaction Energies of a Sample of 1,2,3-Triazole Derivatives with 17β-HSD1 acs.orgnih.gov

CompoundInteraction Energy (kcal/mol)Predicted IC50 (µM)
4a-150.3High
4b-148.1High
4c-147.50.45
4d-147.20.33
4e-152.6High
4f-146.90.57
4g-147.80.48
4j-147.10.42

This table is based on data from studies on 1,2,3-triazole derivatives and is intended for illustrative purposes.

Identification of Key Residues Involved in Molecular Recognition

Molecular docking and dynamics simulations are crucial for identifying the specific amino acid residues that are key to the molecular recognition of a ligand. For instance, in studies of triazole derivatives as aromatase inhibitors, the N4 atom of the triazole ring was found to coordinate with the iron of the heme group in the enzyme's active site. nih.gov Additionally, π-cation interactions were observed between the triazole ring and the porphyrin of the heme group, as well as with residues like Arg115. nih.gov

In the context of this compound, key interacting residues would likely include:

Polar residues (e.g., Serine, Threonine, Tyrosine) that can form hydrogen bonds with the hydroxyl and triazole groups.

Charged residues (e.g., Arginine, Lysine, Aspartate, Glutamate) that can engage in electrostatic or hydrogen bonding interactions.

Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) that can participate in π-π stacking with the biphenyl rings.

Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) that can interact with the nonpolar regions of the biphenyl moiety.

Advanced Quantum Chemical Methods for Spectroscopic Property Prediction and Reaction Pathway Analysis

Advanced quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties and analyze reaction pathways.

DFT calculations can be used to optimize the molecular geometry of this compound and to predict its vibrational (IR and Raman) and electronic (UV-Vis) spectra. dnu.dp.ua For example, studies on 1,2,3-triazole derivatives have shown that DFT methods can accurately predict IR, NMR, and UV-Vis spectroscopic data when compared with experimental results. researchgate.net The calculated HOMO-LUMO energy gap can provide insights into the molecule's stability and reactivity. researchgate.net

Furthermore, DFT can be employed to elucidate reaction mechanisms. The synthesis of 1,2,4-triazoles can proceed through various pathways, and DFT calculations can help to determine the most energetically favorable route. nih.govfrontiersin.org For instance, the mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles has been extensively studied using computational methods. nih.gov For the synthesis of 3,5-disubstituted-1,2,4-triazoles, a plausible reaction mechanism involving a cascade addition-oxidation-cyclization has been proposed based on computational insights. nih.gov

Mechanistic Biological Studies and Molecular Target Identification of 3 4h 1,2,4 Triazol 4 Yl Biphenyl 4 Ol

Enzyme Inhibition Kinetics and Mechanistic Pathways of Interaction

There is no published research on the enzyme inhibition properties of 3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-ol.

No data from in vitro assays determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki) for this compound against any enzyme are available.

Without experimental data, the mechanism by which this compound might inhibit an enzyme—whether through competitive, non-competitive, uncompetitive, or other modes of action—remains unknown.

There are no studies investigating whether this compound acts as an irreversible inhibitor or forms covalent adducts with any biological targets.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Information regarding the interaction of this compound with any biological receptor is not present in the available scientific literature.

No radioligand binding studies have been published that would determine the dissociation constant (Kd) of this compound for any receptor.

There is no information from functional assays to classify this compound as an agonist, antagonist, or allosteric modulator at any receptor. While studies on other biphenyl-triazole compounds show activity at receptors like the P2Y14 receptor, these findings cannot be extrapolated to the specific molecule due to differences in chemical structure. semanticscholar.orgacs.org

Cellular Pathway Modulation and Signal Transduction Interrogation (at the biochemical level)

The biphenyl (B1667301) and triazole moieties are recognized pharmacophores that can interact with various biological targets, thereby modulating cellular signaling pathways. Research into structurally similar compounds suggests potential mechanisms of action for this compound.

Derivatives containing the biphenyl-triazole scaffold have been investigated for their ability to interact with specific intracellular proteins. For instance, a series of biphenyl-1,2,3-triazole hybrids have been designed as inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. scialert.net This suggests that the biphenyl-triazole structure may have applications in modulating immune checkpoint pathways. scialert.net

In silico molecular docking studies on 1,4-biphenyl-triazole derivatives have indicated potential binding to the lipophilic pocket of the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) protein. nih.govacs.orgresearchgate.netnih.govacs.orgdntb.gov.ua The triazole ring in these derivatives appears to form strong hydrogen bond interactions with key amino acid residues such as Lys195, Ser142, and Tyr155. nih.govacs.orgresearchgate.netnih.govacs.orgdntb.gov.ua This highlights the potential for the triazole moiety to anchor the molecule within the active site of target enzymes.

Furthermore, studies on hydroxylated biphenyl compounds, which share the biphenyl-4-ol substructure, have shown that these molecules can induce apoptosis in cancer cells by decreasing the intracellular levels of the anti-apoptotic protein Bcl-2. researchgate.net This suggests a potential role in the modulation of the intrinsic apoptotic pathway.

The modulation of intracellular targets by triazole and biphenyl derivatives can lead to the perturbation of downstream signaling cascades. For example, triazole-estradiol analogs have been shown to inhibit the epidermal growth factor receptor (EGFR) and its downstream pathways, including the extracellular receptor kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) pathways, in a dose-dependent manner. mdpi.com

Additionally, research on other triazole derivatives has demonstrated their ability to repress the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. This repression can lead to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

A study on the cytotoxicity of biphenyl has suggested that it may be mediated by an increase in intracellular zinc levels, which in turn can increase sensitivity to oxidative stress. nih.gov This indicates a potential mechanism by which the biphenyl scaffold could influence cellular signaling through the modulation of ion homeostasis and redox balance. nih.gov

Microbial Target Elucidation and Mode of Action Studies in Microorganisms (excluding clinical antimicrobial efficacy)

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in the development of antimicrobial agents.

A variety of biphenyl and triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives have demonstrated notable antibacterial activity against E. coli, B. subtilis, and P. aeruginosa. nih.gov

Studies on biphenyl tetrazole compounds have also revealed significant antimicrobial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Furthermore, certain polyhydroxylated biphenyl derivatives have shown potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. mdpi.com

The following table summarizes the in vitro antimicrobial activity of some biphenyl and triazole derivatives against various microorganisms.

Compound TypeTest OrganismActivity/MICReference
4-Amino-5-aryl-4H-1,2,4-triazole derivativeE. coli, B. subtilis, P. aeruginosaMIC = 5 µg/mL nih.gov
Biphenyl tetrazole derivativeBacillus subtilis, Staphylococcus aureus, Escherichia coliSignificant activity researchgate.net
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolMethicillin-resistant Staphylococcus aureusMIC = 6.25 μg/mL mdpi.com
5-(9H-carbazol-2-yl)benzene-1,2,3-triolMethicillin-resistant Staphylococcus aureusMIC = 3.13 μg/mL mdpi.com

The primary mechanism of action for many triazole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. nih.govebsco.com

Recent studies have suggested a secondary mechanism of action for triazole antifungals in Aspergillus fumigatus. This involves the induction of a negative feedback loop in the HMG-CoA reductase pathway, which further downregulates ergosterol biosynthesis.

In bacteria, some antimicrobial peptides and their mimics have been shown to act by disrupting the bacterial cell membrane. nih.gov Mechanistic studies on certain synthetic compounds have revealed their ability to destroy the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and an increase in reactive oxygen species, ultimately causing bacterial death. nih.gov Given the amphipathic potential of the biphenyl-triazole structure, a similar membrane-disrupting mechanism could be a possibility.

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Activity

Structure-activity relationship (SAR) studies of various triazole and biphenyl derivatives have provided insights into the structural features that are important for their biological activities.

For biphenyl-triazole derivatives investigated as 17β-HSD1 inhibitors, the unsubstituted phenyl ring appears to contribute to hydrophobic interactions within the lipophilic pocket of the enzyme. nih.govacs.orgresearchgate.netnih.govacs.orgdntb.gov.ua The triazole ring itself is crucial for forming hydrogen bonds with the protein. nih.govacs.orgresearchgate.netnih.govacs.orgdntb.gov.ua

In a series of antibacterial 4-amino-5-aryl-4H-1,2,4-triazole derivatives, the nature of the substituent on the phenyl ring at the 3-position of the triazole was found to significantly influence activity. nih.gov For example, a trichloromethyl group led to high antibacterial activity. nih.gov

SAR studies on polyhydroxylated biphenyl derivatives have indicated that strong electron-withdrawing groups on one of the phenyl rings and hydroxyl groups on the other are beneficial for their antibacterial activities. mdpi.com

The following table summarizes some key SAR findings for related compound classes.

Compound ClassKey Structural FeatureImpact on ActivityReference
Biphenyl-triazole derivativesUnsubstituted phenyl ringEnhances hydrophobic interactions nih.govacs.orgresearchgate.netnih.govacs.orgdntb.gov.ua
Biphenyl-triazole derivativesTriazole ringForms crucial hydrogen bonds nih.govacs.orgresearchgate.netnih.govacs.orgdntb.gov.ua
4-Amino-5-aryl-4H-1,2,4-triazole derivativesTrichloromethyl group on phenyl ringIncreased antibacterial activity nih.gov
Polyhydroxylated biphenylsElectron-withdrawing group on one phenyl ringBeneficial for antibacterial activity mdpi.com
Polyhydroxylated biphenylsHydroxyl groups on the other phenyl ringBeneficial for antibacterial activity mdpi.com

Systematic Structural Modifications to Biphenyl and Triazole Moieties

The structural framework of this compound offers multiple sites for systematic modification to probe its interaction with biological systems. Research into analogous structures has provided a roadmap for these modifications.

Modifications of the Biphenyl Moiety:

The biphenyl group provides a foundational structure that can be altered to explore its role in target binding. Key modifications often involve the hydroxyl (-OH) group at the 4-position and substitutions on both phenyl rings.

Hydroxyl Group Modification: The phenolic hydroxyl group is a critical site for modification. It can be etherified, esterified, or replaced with other functional groups such as amines or halogens to investigate the importance of hydrogen bonding and polarity at this position. For instance, in related biphenyl-1,2,3-triazole derivatives developed as steroid sulfatase (STS) inhibitors, the phenolic hydroxyl is often sulfamoylated to produce potent inhibitors. nih.gov

Substitution on the Phenyl Rings: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on either phenyl ring can significantly impact the compound's electronic properties, lipophilicity, and steric profile. Studies on biphenyl-2-sulfonamide derivatives have shown that substitutions at the 5-position of the biphenyl ring influence their affinity for the angiotensin II subtype 2 (AT2) receptor. nih.govresearchgate.netuky.edu

Modifications of the 1,2,4-Triazole Moiety:

The 1,2,4-triazole ring is a versatile heterocyclic system known for its ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. nih.gov

Substitution on the Triazole Ring: The nitrogen and carbon atoms of the triazole ring can be substituted with different groups. For example, in a series of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives, the introduction of an amino group at the 5-position of the triazole ring was found to be crucial for their activity as benzodiazepine (B76468) receptor agonists. nih.govmdpi.com

Linker Modification: The nature of the linkage between the biphenyl and triazole moieties can be altered. While the direct bond in the specified compound is a key feature, related research has explored the use of linkers like methyleneoxy bridges in other biphenyl-triazole hybrids to optimize binding to targets such as the PD-1/PD-L1 complex. nih.gov

The synthesis of these modified derivatives typically involves multi-step reaction protocols. For instance, the triazole ring can be constructed through the cyclization of thiosemicarbazide (B42300) precursors. mdpi.comnih.gov The biphenyl moiety can be assembled using Suzuki coupling reactions, and various functional groups can be introduced through standard organic transformations. semanticscholar.org

Correlation of Structural Changes with Mechanistic Biological Activity Profiles

Systematic structural modifications allow for the establishment of a comprehensive structure-activity relationship (SAR) profile, linking specific chemical features to biological outcomes. While direct data for this compound is limited, the SAR of analogous compounds provides valuable insights.

For example, in the development of biphenyl-1,2,3-triazole based PD-1/PD-L1 inhibitors, modifications to the linker and the biphenyl moiety have been shown to significantly affect inhibitory potency. nih.gov Similarly, for 1,4-biphenyl-triazole derivatives targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), the electronic nature of substituents on the phenyl ring was found to be a key determinant of binding affinity. uky.edusemanticscholar.org

The following interactive table summarizes hypothetical SAR data based on findings from related biphenyl-triazole compounds, illustrating how structural changes could influence biological activity.

Compound Modification Change in Biphenyl Moiety Change in Triazole Moiety Observed/Hypothesized Biological Activity Reference
Parent Compound 4-hydroxylUnsubstituted 4H-1,2,4-triazol-4-ylBaseline ActivityN/A
Analog 1 O-Methylation of 4-hydroxylUnsubstitutedDecreased activity (loss of H-bond donor) nih.gov
Analog 2 4-hydroxyl replaced with -NH2UnsubstitutedAltered activity profile (change in H-bonding) nih.gov
Analog 3 Introduction of Chloro at 2'-positionUnsubstitutedPotentially increased lipophilicity and binding nih.govresearchgate.net
Analog 4 4-hydroxyl5-amino substitutionPotentially enhanced activity (new H-bond donor/acceptor) nih.govmdpi.com
Analog 5 4-hydroxyl3-thiol substitutionPotential for different target engagement (metal chelation) researchgate.net

This table is a hypothetical representation based on SAR principles from related compound series and is intended for illustrative purposes.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound, the key pharmacophoric elements can be inferred from its structure and the SAR of related compounds.

The essential features likely include:

The Biphenyl Scaffold: This rigid, hydrophobic core provides a specific spatial orientation for the other functional groups, enabling it to fit into binding pockets of target proteins. The biphenyl motif can engage in π-π stacking interactions with aromatic residues in the binding site. evitachem.com

The 4-Hydroxyl Group: This group can act as a crucial hydrogen bond donor and/or acceptor, anchoring the ligand within the active site of a receptor or enzyme. Its presence and position are often critical for potent biological activity.

Pharmacophore modeling and molecular docking studies on related 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors have highlighted the importance of a hydrogen bond acceptor and two aromatic rings for binding. nih.gov Similar computational approaches could be applied to this compound to generate hypotheses about its molecular targets and binding modes. The combination of the biphenyl system and the 1,2,4-triazolone has been shown to generate structurally diverse hybrids with enhanced pharmacological potential due to extended conjugation and optimized interactions with hydrophobic pockets. evitachem.com

Advanced Research Methodologies and Techniques Applied to 3 4h 1,2,4 Triazol 4 Yl Biphenyl 4 Ol Research

Bioanalytical Method Development for In Vitro Studies and Mechanistic Elucidation

The development of robust bioanalytical methods is fundamental for the quantitative analysis of "3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-ol" in various biological matrices during in vitro studies. These methods are essential for understanding its metabolic stability, cell permeability, and interaction with target proteins. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a cornerstone technique for these investigations.

Method development typically involves the optimization of several parameters to achieve the required sensitivity, specificity, and throughput. For instance, the selection of an appropriate HPLC column, mobile phase composition, and gradient elution program is critical for resolving the analyte from potential metabolites and endogenous matrix components. The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

A representative example of a developed LC-MS/MS method for a similar triazole derivative is detailed in the table below. Such methods enable researchers to perform crucial in vitro assays, including metabolic stability studies in liver microsomes and cell permeability assays using Caco-2 cell monolayers.

Table 1: Representative LC-MS/MS Parameters for Bioanalytical Method

ParameterCondition
HPLC System Agilent 1200 Series
Mass Spectrometer Sciex API 4000
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Parent Ion > Fragment Ion (Specific to compound)
Internal Standard Structurally similar stable isotope-labeled compound

High-Throughput Screening (HTS) Methodologies for Identifying Mechanistic Modulators

High-throughput screening (HTS) plays a crucial role in the initial stages of drug discovery, allowing for the rapid assessment of large compound libraries to identify potential modulators of a biological target. In the context of "this compound," HTS could be employed to discover molecules that either enhance or inhibit its activity, or to identify its primary biological target.

Cell-based assays are commonly used in HTS campaigns. For example, a reporter gene assay could be developed in a cell line expressing a target of interest. The assay would be designed so that modulation of the target by an active compound results in a measurable signal, such as luminescence or fluorescence. A large-scale screen of a diverse chemical library against this assay could identify novel mechanistic modulators. For instance, a high-throughput screen was used to identify 1,4,5-substituted 1,2,3-triazole analogs as potent and specific antagonists of the human pregnane (B1235032) X receptor (hPXR). nih.gov

The results of an HTS campaign are typically analyzed to identify "hits," which are compounds that exhibit a desired level of activity. These hits are then subjected to further validation and dose-response studies to confirm their activity and determine their potency.

Table 2: Illustrative High-Throughput Screening Cascade for Target Identification

Screening StageAssay TypePurposeExample Finding
Primary Screen Cell-based reporter assayIdentify initial hits from a large compound library150 compounds show >50% inhibition at 10 µM
Confirmatory Screen Dose-response analysis of primary hitsConfirm activity and determine potency (IC50)25 compounds confirmed with IC50 < 1 µM
Secondary/Orthogonal Assay Different assay format (e.g., thermal shift)Eliminate false positives and confirm mechanism10 compounds show target engagement
Selectivity Profiling Panel of related targetsAssess specificity of the confirmed hits2 compounds show >100-fold selectivity

Chemoproteomics and Target Deconvolution Strategies for Unbiased Target Identification

When the biological target of a compound like "this compound" is unknown, chemoproteomics and target deconvolution strategies provide powerful, unbiased approaches for its identification. These methods aim to identify the specific protein or proteins with which the compound interacts in a complex biological system.

One common strategy involves the synthesis of a chemical probe by attaching a reactive group and a reporter tag (e.g., biotin) to the parent molecule. This probe is then incubated with cell lysates or live cells, allowing it to covalently bind to its target protein(s). The tagged protein-probe complexes can then be enriched using affinity purification (e.g., streptavidin beads) and the interacting proteins identified by mass spectrometry-based proteomics.

The data from such an experiment would consist of a list of proteins identified, along with their relative abundance in the probe-treated sample compared to a control. Proteins that are significantly enriched in the probe-treated sample are considered potential targets.

Ligand-Based and Structure-Based Drug Design Principles in Academic Discovery

In the academic pursuit of novel therapeutic agents, ligand-based and structure-based drug design principles are instrumental in optimizing the properties of a lead compound like "this compound."

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the same target. By analyzing the structure-activity relationships (SAR) of a series of analogs, a pharmacophore model can be developed. This model defines the essential structural features required for biological activity. For example, the synthesis and evaluation of a series of 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles led to the discovery of potent glycine (B1666218) transporter 1 (GlyT1) inhibitors. nih.gov

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, either from X-ray crystallography or cryo-electron microscopy. This allows for the rational design of new analogs that are predicted to have improved binding affinity and selectivity. Computational docking simulations can be used to predict how a molecule will bind to the active site of a protein, guiding the synthesis of new derivatives. This approach was used in the design of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives as P2Y14 receptor antagonists. semanticscholar.org

Table 3: Comparison of Ligand-Based and Structure-Based Drug Design

FeatureLigand-Based DesignStructure-Based Design
Requirement A set of active and inactive molecules3D structure of the biological target
Methodology Pharmacophore modeling, QSARMolecular docking, molecular dynamics
Goal Identify common chemical features for activityDesign molecules with optimal fit to the target's binding site
Application Example Optimizing a series of triazole derivatives based on their observed activity. nih.govDesigning new biphenyl (B1667301) derivatives to fit into a known receptor pocket. semanticscholar.org

Nanoscale Characterization Techniques for Supramolecular Assembly or Interaction with Biological Systems

Nanoscale characterization techniques are increasingly being used to investigate the supramolecular assembly of small molecules and their interactions with biological systems at the nanoscale. beilstein-journals.org These methods can provide unique insights into the behavior of compounds like "this compound."

Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize the self-assembly of molecules on a surface, revealing details about their packing and organization. These methods have been used to study the clustering of other aromatic molecules on surfaces. beilstein-journals.org

Furthermore, techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) can be used to study the kinetics of the interaction between the compound and its biological target in real-time. These methods provide quantitative data on the association and dissociation rates, which are crucial for understanding the binding mechanism. The study of intermolecular interactions in the crystal structure of triazole derivatives has been performed using DFT computational studies. mdpi.com

Q & A

Basic Research Question

  • NMR Spectroscopy : Analyze proton environments, focusing on aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (δ 5.0–5.5 ppm). Triazole ring protons typically appear as singlets (δ 8.0–8.5 ppm) .
  • X-ray Crystallography : Resolve bond lengths and angles, particularly the dihedral angles between the biphenyl and triazole moieties. For example, 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine was structurally confirmed via crystallography, revealing planar triazole rings .

What derivatization strategies enhance the bioactivity or solubility of this compound?

Advanced Research Question

  • Alkylation/Mannich Reactions : Introduce alkyl or aminoalkyl groups at the triazole’s thiol or hydroxyl positions. For instance, S-substituted triazoles synthesized via phenacyl bromide alkylation showed improved antimicrobial activity .
  • Sulfonation : Sulfonyl groups (e.g., 3-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl derivatives) can enhance solubility and binding affinity to biological targets .

How does the compound’s stability vary under oxidative, acidic, or thermal conditions?

Advanced Research Question

  • Oxidative Stability : The thiol group in triazoles is prone to oxidation, forming disulfides. Hydrogen peroxide or iodine can be used to test stability, with products analyzed via HPLC-MS .
  • Thermal Degradation : Thermogravimetric analysis (TGA) at 25–300°C can identify decomposition points, while differential scanning calorimetry (DSC) reveals phase transitions .

What computational methods predict the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione used DFT to correlate experimental spectroscopic data with theoretical results .

How can researchers resolve contradictions in reaction outcomes during triazole derivatization?

Advanced Research Question

  • Mechanistic Studies : Use kinetic isotope effects or trapping experiments to identify intermediates. For example, competing alkylation pathways (N- vs. S-substitution) can lead to mixed products .
  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress in real time, reducing side-product formation .

What methodologies assess the environmental impact of this compound in aquatic systems?

Advanced Research Question

  • Ecotoxicology Assays : Test acute toxicity using Daphnia magna or algae. Measure LC50 values and biodegradability via OECD 301 guidelines .
  • Partition Coefficients : Determine log Kow (octanol-water) to predict bioaccumulation potential. High log Kow (>3) indicates persistence in lipid-rich tissues .

How can reaction mechanisms for triazole ring functionalization be experimentally validated?

Advanced Research Question

  • Isotopic Labeling : Use deuterated reagents (e.g., D2O) to trace proton transfer steps in cyclization reactions .
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in oxidation reactions involving thiol groups .

What purification techniques are most effective for isolating this compound from complex mixtures?

Basic Research Question

  • Recrystallization : Use methanol/water or ethyl acetate/hexane systems to remove unreacted precursors.
  • Flash Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for high-resolution separation .

How do steric and electronic effects influence the regioselectivity of triazole alkylation?

Advanced Research Question

  • Steric Effects : Bulky substituents (e.g., tert-butyl) on the triazole ring direct alkylation to less hindered positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2) increase reactivity at the triazole’s sulfur atom, favoring S-alkylation over N-alkylation .

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